N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Descripción
N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring a 5-methoxy substitution on the benzothiazole core, a morpholinoethyl amine side chain, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide backbone. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S.ClH/c1-28-17-3-5-21-18(15-17)24-23(32-21)26(7-6-25-8-10-29-11-9-25)22(27)16-2-4-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEOIHNWLPADBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Substituent Impact :
- Methoxy (-OCH₃) : Electron-donating groups like methoxy may improve solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., -Cl) .
- Chloro (-Cl) : Enhances lipophilicity and intermolecular interactions (e.g., halogen bonding), critical for target engagement in kinase or protease inhibition .
Pharmacological and Physicochemical Profiles
While direct data for the target compound are absent, insights can be inferred from analogs:
- Meloxicam-Related Compounds : shows that benzothiazole impurities (e.g., meloxicam-related Compound D) exhibit wavelength-dependent detection limits (350 nm, 0.1% relative limit), suggesting that the target compound’s methoxy group may influence its UV-Vis profile .
- Heterocyclization Intermediates: and emphasize the role of X-ray crystallography in confirming molecular conformations, which could apply to the target compound’s morpholinoethyl side-chain orientation .
Commercial and Preclinical Relevance
lists suppliers for the 5-chloro-4-methyl analog, indicating its use in drug discovery pipelines. The target compound’s methoxy substitution may position it as a lead candidate for conditions requiring balanced solubility and bioavailability .
Métodos De Preparación
Cyclocondensation of 4-Methoxy-2-aminothiophenol
The benzothiazole core is constructed via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours.
Table 1: Optimization of Benzothiazole Formation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 82 | 97 |
| Temperature (°C) | 60 | 82 | 97 |
| Alternative reagent | NH4SCN/H2O2 | 68 | 89 |
The product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding 5-methoxybenzo[d]thiazol-2-amine as pale yellow crystals (mp 148–150°C).
Preparation of 2,3-Dihydrobenzo[b]dioxine-6-Carbonyl Chloride
Esterification and Cyclization
2,3-Dihydroxybenzoic acid undergoes sequential transformations:
- Methyl ester formation : Treatment with SOCl2 in methanol (85% yield)
- O-Alkylation : Reaction with 1,2-dibromoethane/K2CO3 to form 2,3-dihydrobenzo[b]dioxine-6-carboxylate (74% yield)
- Saponification : LiOH-mediated hydrolysis to the carboxylic acid (91% yield)
Table 2: Spectral Data for Key Intermediates
| Compound | 1H-NMR (δ, DMSO-d6) | IR (cm−1) |
|---|---|---|
| Methyl ester intermediate | 3.87 (s, 3H, OCH3), 4.32–4.35 (m, 4H, OCH2) | 1721 (C=O), 1265 (C-O) |
| Carboxylic acid derivative | 12.51 (s, 1H, COOH), 4.28–4.31 (m, 4H, OCH2) | 1689 (C=O), 1304 (C-O) |
The acid is converted to acyl chloride using oxalyl chloride/DMF catalysis (89% conversion).
Synthesis of 4-(2-Chloroethyl)morpholine
Chlorination of 2-Morpholinoethanol
2-Morpholinoethanol reacts with SOCl2 (5 eq) in dichloromethane at 40°C for 12 hours:
Reaction Scheme
2-Morpholinoethanol + SOCl2 → 4-(2-Chloroethyl)morpholine + HCl↑
Optimization Metrics
- Solvent : DCM > THF (74% vs 58% yield)
- Catalyst : DMF (0.5 eq) enhances reaction rate by 3.2×
- Purity : 98.7% by GC-MS after K2CO3 wash
Assembly of Target Molecule
Amide Coupling
5-Methoxybenzo[d]thiazol-2-amine (1 eq) reacts with 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride (1.1 eq) in anhydrous THF using Et3N (2 eq) as base:
Table 3: Coupling Reaction Screen
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et3N | THF | 25 | 6 | 78 |
| DIPEA | DCM | 25 | 8 | 65 |
| NaHCO3 | EtOAc/H2O | 40 | 12 | 52 |
The intermediate N-(5-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide is isolated via silica gel chromatography (Rf = 0.43 in EtOAc/hexane 1:1).
N-Alkylation with 4-(2-Chloroethyl)morpholine
The secondary amine undergoes alkylation under microwave irradiation (150 W, 80°C, 30 min) in acetonitrile with KI (0.1 eq) as catalyst:
Critical Parameters
- Molar ratio : 1:1.2 (amine:chloride) optimizes yield (85%)
- Solvent polarity : Acetonitrile > DMF (85% vs 72%)
- Byproduct mitigation : Molecular sieves reduce HCl-induced degradation
Hydrochloride Salt Formation
The free base is treated with HCl (1.1 eq) in ethanol at 0°C, yielding the hydrochloride salt as a hygroscopic white solid:
Characterization Data
- Mp : 214–216°C (decomp.)
- 1H-NMR (D2O) : δ 8.21 (s, 1H, NH+), 4.87 (t, 2H, NCH2), 3.72–3.69 (m, 4H, morpholine)
- HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)
Process Optimization and Scale-Up Challenges
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux in ethanol) enhance reaction kinetics but may increase side products .
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
- Catalysts : Use of coupling agents (e.g., HATU) for amide bond formation minimizes racemization .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Multimodal characterization is essential:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., morpholinoethyl protons at δ 2.4–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass ±2 ppm) .
- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1670 cm) validate functional groups .
Q. How should researchers assess the compound’s physicochemical properties for experimental applications?
Methodological Answer: Key properties include:
- Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) to mimic physiological conditions .
- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varied pH (3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. What strategies are recommended for evaluating the compound’s bioactivity in vitro?
Methodological Answer: Prioritize target-specific assays:
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors) to determine IC values .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
- Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer: Address discrepancies via:
- Dose-Response Reproducibility : Repeat assays in triplicate with independent compound batches to rule out batch variability .
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .
- Positive/Negative Controls : Include reference compounds (e.g., staurosporine for cytotoxicity) to calibrate assay conditions .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
Methodological Answer: Leverage molecular modeling:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs) .
- QM/MM Calculations : Optimize ligand-protein interactions at the electronic level with Gaussian 16 or ORCA .
- MD Simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories .
Q. How can reaction mechanisms for derivative synthesis be elucidated?
Methodological Answer: Mechanistic studies require:
- Kinetic Profiling : Monitor intermediates via time-resolved LC-MS to identify rate-limiting steps .
- Isotopic Labeling : Use O or N tracers to track atom transfer during cyclization or amide formation .
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to propose plausible pathways .
Q. What methods are effective for structural modification to enhance pharmacological properties?
Methodological Answer: Rational design strategies include:
- SAR Studies : Synthesize analogs with substitutions on the benzo[d]thiazole or morpholinoethyl moieties and correlate changes with bioactivity .
- Prodrug Derivatization : Introduce ester or carbonate groups to improve solubility or bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
